Technical Monograph: 4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline
Technical Monograph: 4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline
This guide serves as an authoritative technical resource on 4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1511559-54-8) , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly in the development of epigenetic modulators such as BET (Bromodomain and Extra-Terminal) inhibitors.
CAS: 1511559-54-8 | Formula: C₁₂H₁₇N | M.W.: 175.27 g/mol
Part 1: Executive Technical Summary
4,5,7-Trimethyl-1,2,3,4-tetrahydroquinoline (4,5,7-TMTQ) is a chiral, lipophilic scaffold used primarily as a pharmacophore fragment in drug discovery. Unlike generic tetrahydroquinolines, the specific methylation pattern at positions 4, 5, and 7 confers unique steric and electronic properties:
-
4-Methyl Group: Introduces a chiral center (
), enabling stereoselective binding to protein pockets (e.g., the WPF shelf of bromodomains). -
5-Methyl Group: Creates significant peri-interaction with the
substituent and the position, influencing the ring pucker and conformational rigidity. -
7-Methyl Group: Enhances lipophilicity and fills hydrophobic pockets in target proteins.
This compound is frequently synthesized as a racemic intermediate and subsequently resolved or synthesized via asymmetric hydrogenation to yield the bioactive enantiomer (typically the (4S) or (4R) isomer depending on the specific target protein).
Part 2: Chemical Profile & Physicochemical Properties[1]
Structural Analysis
The molecule consists of a benzene ring fused to a saturated nitrogen-containing ring (piperidine-like). The "4,5,7" substitution pattern is non-trivial due to the vicinal steric clash between the 4-methyl and 5-methyl groups. This interaction forces the saturated ring into a specific half-chair conformation to minimize steric strain, which is often exploited to lock the molecule into a bioactive conformation.
Key Properties Table
| Property | Value / Description |
| Appearance | Viscous colorless to pale yellow oil |
| Boiling Point | ~280–285 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~5.0–5.5 (Less basic than unsubstituted THQ due to steric hindrance near N) |
| Chirality | One stereocenter at C4. CAS 1511559-54-8 typically refers to the racemate or unspecified stereochemistry unless denoted otherwise. |
| Storage | Store under inert atmosphere ( |
Part 3: Synthetic Methodologies
High-purity synthesis of 4,5,7-TMTQ involves a two-stage workflow: construction of the aromatic quinoline core followed by selective reduction.
Route A: The Modified Doebner-Miller Cyclization (Aromatic Precursor)
This method builds the 4,5,7-trimethylquinoline skeleton from 3,5-dimethylaniline.
Protocol:
-
Reagents: 3,5-Dimethylaniline (1.0 eq), Methyl Vinyl Ketone (MVK) (1.2 eq),
(cat.), , or concentrated HCl. -
Mechanism: Michael addition of the aniline nitrogen to MVK, followed by acid-catalyzed cyclization and oxidative aromatization.
-
Procedure:
-
Dissolve 3,5-dimethylaniline in ethanol/HCl.
-
Add MVK dropwise at reflux.
-
Critical Control Point: The reaction produces both 2,5,7- and 4,5,7-isomers depending on conditions. Using MVK under modified conditions (e.g., vapor phase or specific Lewis acids) favors the 4-methyl product (lepidine derivative).
-
Isolate 4,5,7-trimethylquinoline via silica gel chromatography (Hexane/EtOAc gradient).
-
Route B: Catalytic Hydrogenation to Tetrahydroquinoline
The aromatic precursor is reduced to the target CAS 1511559-54-8.
Protocol:
-
Catalyst:
(Adams' catalyst) or 5% (preferred for minimizing hydrogenolysis of methyl groups). -
Conditions: 50 psi
, Acetic Acid (solvent), RT, 12 hours. -
Work-up: Filter catalyst through Celite. Neutralize filtrate with
. Extract with DCM. -
Yield: Typically >85%.
Asymmetric Synthesis (Enantioselective)
For drug development requiring the pure enantiomer (e.g., (4S)-4,5,7-TMTQ):
-
Catalyst: Iridium complex with chiral phosphine ligand (e.g.,
/ (R)-MeO-BIPHEP). -
Additives:
(iodine) is often used as a co-catalyst to activate the imine bond of the quinoline. -
Selectivity: Can achieve >90% ee.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the critical pathway from raw materials to the chiral scaffold, highlighting the divergence point for enantioselective synthesis.
Figure 1: Synthetic workflow comparing racemic and asymmetric routes to 4,5,7-trimethyl-1,2,3,4-tetrahydroquinoline.
Part 5: Application in Drug Discovery (BET Inhibition)
The 4,5,7-TMTQ scaffold is a "privileged structure" in designing inhibitors for bromodomains (BRD2, BRD3, BRD4).
Mechanistic Role
-
Acetyl-Lysine Mimicry: The secondary amine (
) of the tetrahydroquinoline can function as a hydrogen bond donor to the conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket. -
Hydrophobic Anchoring: The 5,7-dimethyl pattern provides bulk that fills the hydrophobic "WPF shelf" region adjacent to the acetyl-lysine binding site.
-
Chiral Vector: The 4-methyl group directs the vector of the attached substituents (often attached at the Nitrogen or C6 position) to maximize selectivity between BET family members (BD1 vs. BD2 domains).
SAR Logic Diagram
The diagram below explains why this specific substitution pattern is chosen over simpler analogs.
Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the 4,5,7-TMTQ scaffold.
Part 6: Quality Control & Analytics
To ensure the integrity of this building block for downstream API synthesis, the following analytical standards must be met.
HPLC Method for Chiral Resolution
Since the CAS often refers to the material used in synthesis (which may be racemic or enriched), determining enantiomeric excess (ee) is vital.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: The enantiomers typically separate with a resolution factor (
) > 1.5.
NMR Validation (Proton Assignment)
-
Solvent:
-
Diagnostic Peaks:
- ~1.3 ppm (d, 3H): 4-Methyl group doublet.
- ~2.1–2.3 ppm (s, 6H): 5-Methyl and 7-Methyl singlets (distinct environments).
- ~3.0–3.5 ppm (m): C2 protons (adjacent to Nitrogen).
- ~6.3–6.5 ppm: Aromatic protons (C6-H and C8-H). Note the coupling pattern (meta-coupling or singlet-like depending on resolution).
Part 7: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity (typical of aniline derivatives and some quinolines).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
Stability: Amine functionality is prone to oxidation (browning) upon air exposure. Store under nitrogen.
References
-
Sridharan, V., et al. (2011). "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews.
-
Wang, Y., et al. (2013). "Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium with Chiral Ferrocenyloxazoline Ligands." Journal of the American Chemical Society.[1]
-
Bui, M. H., et al. (2020).[2] "Discovery of ABBV-744: A First-in-Class, Highly BD2-Selective BET Bromodomain Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for THQ scaffolds in BET inhibitors). [2]
-
Kouznetsov, V. V. (2009). "Recent synthetic developments in the preparation of 1,2,3,4-tetrahydroquinolines." Tetrahedron.
